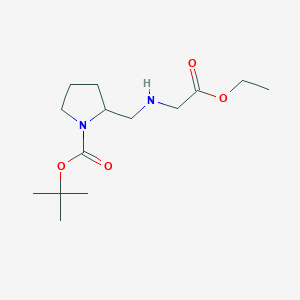
methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is a complex organic compound characterized by the presence of a tert-butyl group, a dioxotetrahydropyrimidinyl moiety, and a hydroxybenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxybenzoate ester, followed by the introduction of the tert-butyl group and the dioxotetrahydropyrimidinyl moiety. Common reagents used in these reactions include tert-butyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dioxotetrahydropyrimidinyl group can be reduced to tetrahydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybenzoate moiety can yield quinone derivatives, while reduction of the dioxotetrahydropyrimidinyl group can produce tetrahydropyrimidine compounds.
科学的研究の応用
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, while the dioxotetrahydropyrimidinyl group may influence biological activity through hydrogen bonding and other interactions. The tert-butyl group can affect the compound’s stability and solubility, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
- Methyl 3-tert-butyl-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-methoxybenzoate
Uniqueness
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the dioxotetrahydropyrimidinyl moiety provides opportunities for diverse chemical reactions and interactions.
特性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC名 |
methyl 3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)11-8-9(7-10(13(11)20)14(21)23-4)18-6-5-12(19)17-15(18)22/h7-8,20H,5-6H2,1-4H3,(H,17,19,22) |
InChIキー |
MSTKYWJHAINMJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)OC)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)






